molecular formula C12H8FNO3 B3120397 1-(4-Fluorophenoxy)-3-nitrobenzene CAS No. 263349-49-1

1-(4-Fluorophenoxy)-3-nitrobenzene

Cat. No.: B3120397
CAS No.: 263349-49-1
M. Wt: 233.19 g/mol
InChI Key: KTAZFKZIBVXWQR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-nitrobenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of nitrobenzene, where a fluorophenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenoxy)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-fluorophenol reacts with 3-nitrochlorobenzene in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the phenoxy group may be oxidized to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Fluorophenoxy)-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitro and fluorophenoxy groups.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluorophenoxy group can enhance the compound’s binding affinity to specific targets due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenoxy)-4-nitrobenzene
  • 1-(4-Fluorophenoxy)-2-nitrobenzene
  • 1-(4-Fluorophenoxy)-3-aminobenzene

Uniqueness

1-(4-Fluorophenoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro and fluorophenoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZFKZIBVXWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

EX-634A) Dinitrobenzene (1.68 g, 10 mmol) and 4fluorophenol (1.13 g, 10 mmol) were dissolved in anhydrous dimethylsulfoxide (25 mL), and powdered cesium carbonate (8 g, 24.8 mmol) was added. The mixture was stirred and heated to 100° C. using a reflux condenser under a nitrogen atmosphere. After 16 h, the mixture was diluted with water (120 mL), and the aqueous layer was extracted with diethyl ether (4×60 mL). The combined ether layers were washed with 3% HCl, 5% sodium hydroxide, and water, then dried over anhydrous MgSO4. The ether was removed in vacuo, and the recovered oil was purified by flash column chromatography on silica gel eluting with ethyl acetate in hexane (1:25) to give 1.68 g (69%) of the desired 3-(4-fluorophenoxy)nitrobenzene product as orange crystals, 97% pure by HPLC analysis. MS m/z=234 [M+H]+.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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